BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

High-Throughput Screening GPR151 FBW7

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 852367-29-4) is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₃H₁₄N₂O₃ and molecular weight 246.26 g/mol. The compound features an unsubstituted indole NH, an oxoacetamide linker, and an N-(2-methoxyethyl) side chain.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 852367-29-4
Cat. No. B2685703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
CAS852367-29-4
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCOCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)12(16)10-8-15-11-5-3-2-4-9(10)11/h2-5,8,15H,6-7H2,1H3,(H,14,17)
InChIKeyJQVGQXMLTDZNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 852367-29-4)


2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 852367-29-4) is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₃H₁₄N₂O₃ and molecular weight 246.26 g/mol . The compound features an unsubstituted indole NH, an oxoacetamide linker, and an N-(2-methoxyethyl) side chain. It has been profiled in multiple high-throughput screening (HTS) campaigns at The Scripps Research Institute Molecular Screening Center, including cell-based and AlphaScreen-based primary assays targeting GPR151, FBW7, and MITF . As a member of the indole-3-glyoxylamide chemotype, it belongs to a scaffold class with demonstrated activity against pancreatic lipase, cannabinoid receptor type 2 (CB2), tubulin polymerization, and the benzodiazepine receptor site [1][2].

Why Generic Indole-3-Glyoxylamide Substitution Is Not Advisable for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide


Indol-3-yl-oxoacetamides exhibit profound structure-activity relationship (SAR) sensitivity to both the N-substituent on the oxoacetamide and the indole core substitution pattern. The unsubstituted indole NH of this compound serves as a critical hydrogen bond donor (HBD), a feature absent in N-methylated or 2-methyl-substituted analogs such as 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5) . In the benzodiazepine receptor pharmacophore model, the indole NH has been mapped as interacting with a specific HBA/D site within the S1 pocket, and its methylation abolishes this interaction [1]. Furthermore, the N-(2-methoxyethyl) group imparts distinct polarity (HBA = 4, HBD = 2 by calculation) compared to benzyl or alkyl analogs, altering both target engagement and physicochemical properties . Generic substitution therefore risks loss of specific hydrogen-bond-mediated binding and altered ADME profile.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide vs. Closest Analogs


HTS Profiling Breadth: Multi-Target Screening Data vs. Uncharacterized Analogs

Unlike the majority of commercially available indol-3-yl-oxoacetamide analogs that lack publicly documented biological annotation, this compound has been empirically tested in three orthogonal HTS assay formats at The Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay, an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay . This provides procurement-level confidence that the compound is tractable in both cell-based and biochemical assay formats. In contrast, the closely related 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5) and N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have no publicly disclosed HTS screening results .

High-Throughput Screening GPR151 FBW7 MITF HTS Library

Indole NH Hydrogen Bond Donor Capacity: Differentiation from N-Methylated Analogs

The target compound retains an unsubstituted indole NH (calculated HBD count = 2) . SAR studies on indol-3-ylglyoxylamides at the benzodiazepine receptor (BzR) have demonstrated that the indole NH functions as a critical hydrogen bond donor interacting with an HBA/D site within the S1 pocket, and that N1-methylation abolishes binding affinity [1]. For example, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (with free indole NH) exhibits a Ki of 346 nM at rat GABA_A α1β2γ2 receptors, whereas N-methylated indole-3-glyoxylamide analogs show substantially reduced or absent BzR affinity [2]. In contrast, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5) lacks the indole NH HBD entirely (calculated HBD = 1, only the amide NH), which is predicted to eliminate this pharmacophoric interaction .

Hydrogen Bond Donor Indole NH Benzodiazepine Receptor Pharmacophore

Scaffold Validation: Pancreatic Lipase Inhibitory Activity of the Indolyl Oxoacetamide Chemotype

The indolyl oxoacetamide scaffold to which this compound belongs has been validated as a pancreatic lipase (PL) inhibitory chemotype. In a systematic SAR study, compound 8d exhibited an IC₅₀ of 4.53 µM against porcine pancreatic lipase, compared with the standard drug orlistat (IC₅₀ = 0.99 µM) [1]. The unsubstituted indole NH and the oxoacetamide carbonyl groups were identified by molecular docking as critical for hydrogen bonding interactions within the PL active site [1]. The target compound (852367-29-4) possesses these same pharmacophoric elements (indole NH and oxoacetamide carbonyls), whereas 2-methyl-substituted analogs may experience steric clash in the PL binding pocket based on docking models [2].

Pancreatic Lipase Metabolic Disease Indolyl Oxoacetamide Orlistat Comparator

CB2 Receptor Ligand Potential: Indol-3-yl-oxoacetamide Scaffold with Nanomolar Affinity

The indol-3-yl-oxoacetamide chemotype has been developed as a potent CB2 receptor ligand scaffold. The fluorinated derivative 8 in the Moldovan et al. (2017) series exhibited a Ki of 6.2 nM at CB2 receptors [1]. SAR analysis from the broader indol-3-ylacetamide/oxoacetamide/carboxamide series demonstrates that CB2 affinity spans from 377 nM to 0.37 nM depending on the N-substituent, with oxoacetamides generally showing intermediate to high affinity [2]. The target compound (852367-29-4) differs from derivative 8 by lacking the 1-pentyl and 5-(furan-2-yl) substituents and the adamantyl amide, but shares the indol-3-yl-oxoacetamide core and the N-alkylamide motif. Its specific CB2 affinity has not been reported; however, its inclusion in the Scripps HTS collection suggests potential for CB2 pathway screening .

Cannabinoid Receptor Type 2 CB2 Ligand Indol-3-yl-oxoacetamide PET Tracer

Physicochemical Property Differentiation: Balanced Lipophilicity vs. N-Benzyl and N-Alkyl Analogs

The N-(2-methoxyethyl) substituent introduces an ether oxygen that modulates lipophilicity and aqueous solubility compared to purely alkyl or benzyl-substituted indole-3-glyoxylamides. The target compound has a molecular weight of 246.26 g/mol with calculated hydrogen bond acceptor count of 4 and donor count of 2 . By contrast, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (MW 292.3 g/mol; HBA = 3; HBD = 2) has higher predicted lipophilicity (XLogP ~2.5 vs. estimated ~1.5 for the target compound) due to the benzyl group [1]. The N-(2-methoxyethyl) side chain provides an additional HBA site (ether oxygen) that may enhance aqueous solubility and reduce plasma protein binding compared to hydrocarbon-only side chains, while maintaining sufficient permeability for cell-based assays [2].

Lipophilicity cLogP N-(2-Methoxyethyl) ADME Physicochemical Properties

Documented Synthetic Tractability: Single-Step Vilsmeier Synthesis Applicability

The parent indole-3-glyoxylamide scaffold can be synthesized in a single step using adapted Vilsmeier conditions, providing quantitative yield as demonstrated for 2-(1H-indol-3-yl)-2-oxoacetamide [1]. While the specific protocol for the target compound's N-(2-methoxyethyl) derivative has not been published as a standalone method, the general synthetic accessibility of the indol-3-yl-oxoacetamide class via the Vilsmeier approach contrasts with more complex analogs (e.g., 2-(adamantan-1-yl)-substituted derivatives requiring multi-step synthesis with lower overall yields) [2]. This implies lower procurement cost and faster resupply timelines for follow-up studies relative to synthetically complex analogs.

Vilsmeier Synthesis One-Step Scalable Indole-3-glyoxylamide

Evidence-Backed Research Applications for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide


Hit-to-Lead Optimization for Pancreatic Lipase Inhibitors

The indolyl oxoacetamide scaffold has been validated with compound 8d (IC₅₀ = 4.53 µM against porcine pancreatic lipase) [1]. The target compound retains the free indole NH and oxoacetamide carbonyl hydrogen bonding motifs identified as critical for PL active site engagement. Its N-(2-methoxyethyl) side chain represents an unexplored substitution vector within this chemotype, offering an opportunity to expand SAR and potentially improve upon the 4.53 µM benchmark [1].

CB2 Receptor Ligand Screening and PET Tracer Development

Indol-3-yl-oxoacetamides have demonstrated nanomolar CB2 receptor affinity (derivative 8 Ki = 6.2 nM) [2]. The target compound is a structurally distinct analog lacking the lipophilic 1-pentyl and adamantyl substituents. Its lower predicted lipophilicity (estimated cLogP ~1.5 vs. fluorinated derivative 8's higher logP) may confer favorable brain-to-plasma ratios, a key parameter for CNS PET tracer development [2][3].

HTS Library Expansion for Orphan GPCR Target Deorphanization

The compound has been included in Scripps Research Institute's HTS campaigns for GPR151 (an orphan class A GPCR) . This pre-existing annotation makes it a valuable positive or reference compound for laboratories setting up GPR151 screening cascades, reducing the need for de novo assay validation .

Kinase Inhibitor Fragment-Based Drug Discovery

Indole-3-glyoxylamides have been reported as GSK-3β and CK1δ kinase inhibitors . The target compound's indole NH and oxoacetamide moiety can serve as a hinge-binding fragment in kinase inhibitor design. Its low molecular weight (246.26 g/mol) is consistent with fragment-based screening criteria (MW < 300), and the N-(2-methoxyethyl) group provides a vector for growing into selectivity pockets .

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.